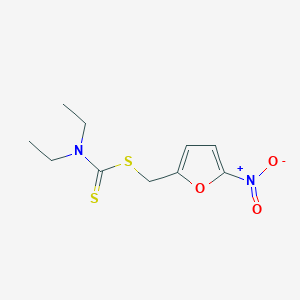
(5-Nitrofuran-2-yl)methyl diethylcarbamodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Nitrofuran-2-yl)methyl diethylcarbamodithioate typically involves the reaction of 5-nitrofuran-2-carbaldehyde with diethylcarbamodithioic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed in an appropriate solvent like ethanol .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization or distillation techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
(5-Nitrofuran-2-yl)methyl diethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted nitrofuran derivatives.
Scientific Research Applications
(5-Nitrofuran-2-yl)methyl diethylcarbamodithioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in developing new antibiotics.
Industry: Used in the production of various chemical intermediates.
Mechanism of Action
The mechanism of action of (5-Nitrofuran-2-yl)methyl diethylcarbamodithioate involves its interaction with bacterial enzymes. The compound is reduced by bacterial nitroreductases to form reactive intermediates that can damage bacterial DNA, proteins, and other cellular components. This leads to the inhibition of bacterial growth and ultimately cell death .
Comparison with Similar Compounds
Similar Compounds
Nitrofurantoin: Another nitrofuran derivative used as an antibiotic.
Furazolidone: Used to treat bacterial and protozoal infections.
Nitrofurazone: Used for topical infections.
Uniqueness
(5-Nitrofuran-2-yl)methyl diethylcarbamodithioate is unique due to its specific structure, which allows it to interact with bacterial enzymes in a distinct manner compared to other nitrofuran derivatives.
Properties
CAS No. |
57905-45-0 |
|---|---|
Molecular Formula |
C10H14N2O3S2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
(5-nitrofuran-2-yl)methyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C10H14N2O3S2/c1-3-11(4-2)10(16)17-7-8-5-6-9(15-8)12(13)14/h5-6H,3-4,7H2,1-2H3 |
InChI Key |
LRTIUDPFECAFCE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=S)SCC1=CC=C(O1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-(Indolo[3,2-b]carbazole-5,11-diyl)diethanone](/img/structure/B15211328.png)
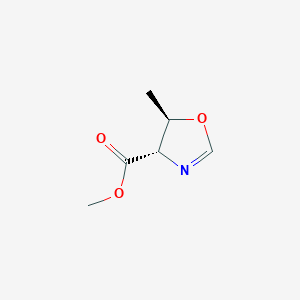
![Carbamothioic acid, methyl-, S-[2-(butylamino)ethyl] ester](/img/structure/B15211333.png)
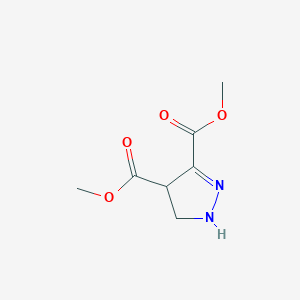
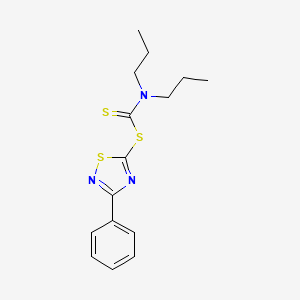
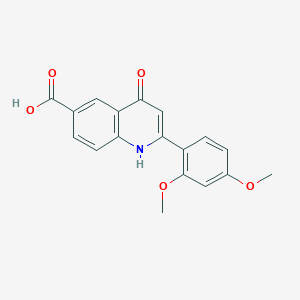
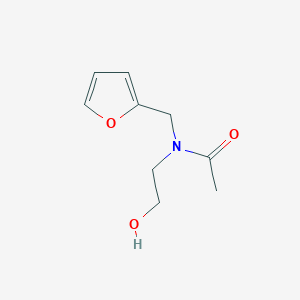
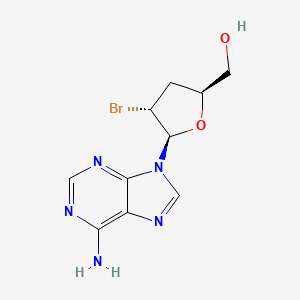
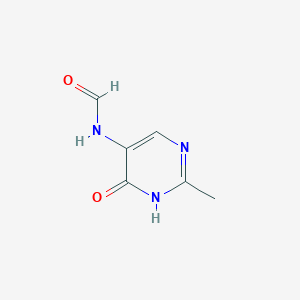
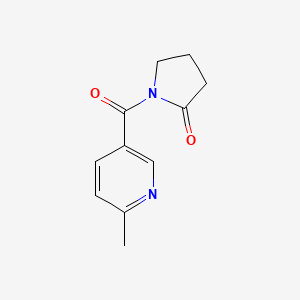
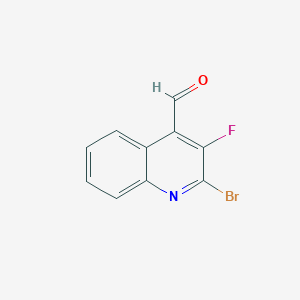
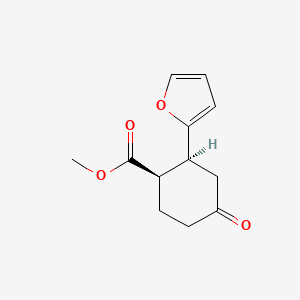
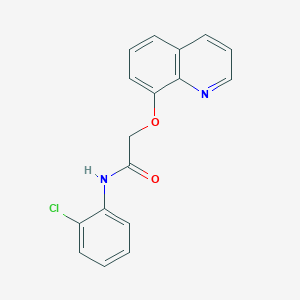
![2-(Methyl{2-[(7H-purin-6-yl)amino]ethyl}amino)ethan-1-ol](/img/structure/B15211432.png)
